molecular formula C28H26FN3O6 B11291640 Ethyl 3-({[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 3-({[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11291640
M. Wt: 519.5 g/mol
InChI Key: LOVPLILWPPSEIP-UHFFFAOYSA-N
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Description

Ethyl 3-({[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorobenzyl and Methoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions, where the imidazolidinone core reacts with 4-fluorobenzyl chloride and 4-methoxyphenyl bromide in the presence of a base.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride.

    Formation of the Benzoate Ester: Finally, the benzoate ester is formed by esterification of the carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, this compound may exhibit biological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties. It can be used as a lead compound for drug development.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Chemical Biology: It can serve as a probe to investigate biochemical pathways and mechanisms.

    Material Science: The compound’s unique structural features may make it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-({[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate would depend on its specific biological target. Generally, the compound may interact with proteins or enzymes, leading to inhibition or activation of their functions. The fluorobenzyl and methoxyphenyl groups may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-({[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
  • Ethyl 3-({[3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
  • Ethyl 3-({[3-(4-methylbenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Uniqueness

Ethyl 3-({[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to the presence of the fluorobenzyl group, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance metabolic stability, binding affinity, and selectivity, making this compound particularly interesting for drug development and other applications.

Properties

Molecular Formula

C28H26FN3O6

Molecular Weight

519.5 g/mol

IUPAC Name

ethyl 3-[[2-[3-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H26FN3O6/c1-3-38-27(35)19-5-4-6-21(15-19)30-25(33)16-24-26(34)32(22-11-13-23(37-2)14-12-22)28(36)31(24)17-18-7-9-20(29)10-8-18/h4-15,24H,3,16-17H2,1-2H3,(H,30,33)

InChI Key

LOVPLILWPPSEIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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